2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
This compound is a triazaspiro derivative featuring a spiro[4.5]decane core, where a six-membered ring is fused to a five-membered ring via a shared nitrogen atom. Key substituents include:
- 4-Methoxyphenyl group: Electron-donating methoxy substituent at the para position, enhancing solubility and influencing electronic interactions.
- Propylsulfanyl moiety: Thioether group increasing lipophilicity, which may improve membrane permeability compared to oxygen-based analogs.
The structural complexity of this spiro system suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-17-31-22-21(18-9-11-20(30-2)12-10-18)26-24(27-22)13-15-28(16-14-24)23(29)25-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEVUIRIZRDQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can be achieved through a multi-step process involving the following key steps:
Intramolecular ipso-cyclization: This step involves the cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles in the presence of a catalyst.
Oxidative cyclization: The conversion from 2-hydroxy-N-(4-hydroxyphenyl)acetamide to the desired spirocyclic compound using metal-catalyzed oxidative cyclization.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling pathways.
Inhibition of enzymes: The compound may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of gene expression: It may influence the expression of certain genes, thereby affecting cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Triazaspiro Core
Table 1: Key Structural Differences Among Triazaspiro Carboxamides
Key Observations:
Electron Effects : The 4-methoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing 4-chlorophenyl in analogs. This difference may alter reactivity in electrophilic substitution or binding affinity in biological targets.
Lipophilicity : The propylsulfanyl chain in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methylsulfanyl analogs (logP ~2.8), influencing pharmacokinetic properties like absorption and metabolism .
Comparison with Benzothiazol-Containing Spiro Analogs
Compounds from , such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, differ in:
- Heteroatom Composition : Replacement of triazaspiro with oxa-aza-spiro systems, altering hydrogen-bonding capacity and ring strain.
- Functional Groups : Benzothiazol moieties introduce aromatic heterocycles, which may enhance fluorescence or metal-chelation properties compared to the target compound’s simpler phenyl groups .
Crystallographic and Conformational Analysis
highlights a related spiro compound, 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro-[4.5]deca-1,6,9-trien-1-ium-1-olate , where:
- Dihedral Angles : The spiro core exhibits a near-perpendicular orientation (89.35° dihedral angle) between the five-membered and aromatic rings, suggesting similar rigidity in the target compound.
- Intramolecular Interactions : Short C–H⋯O contacts stabilize the conformation, a feature likely shared with the target compound due to analogous spiro architectures .
Biological Activity
The compound 2-(4-Methoxyphenyl)-N-phenyl-3-(propylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.52 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds containing triazole moieties exhibit significant anticancer activity. For instance, similar compounds have been shown to inhibit the growth of various cancer cell lines. In a study on related triazole derivatives, compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively . This suggests that the target compound may also possess similar anticancer properties.
Antimicrobial Activity
Triazole-based compounds are often evaluated for their antimicrobial efficacy. A study highlighted that mercapto-substituted 1,2,4-triazoles showed promising results against bacterial strains . Given the structural similarities, it is plausible that our compound may exhibit comparable antimicrobial effects.
The biological mechanisms through which triazole derivatives exert their effects include:
- Inhibition of Enzymatic Activity : Compounds have been reported to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in various neurological disorders .
- Induction of Apoptosis : Many triazole derivatives are known to induce apoptosis in cancer cells through various pathways including mitochondrial disruption and caspase activation.
Data Tables
| Biological Activity | Related Compounds | IC50 Values (μM) | References |
|---|---|---|---|
| Anticancer | Triazole Derivatives | 6.2 - 43.4 | |
| Antimicrobial | Mercapto-Triazoles | Not specified | |
| AChE Inhibition | Various Triazoles | Not specified |
Case Studies
- Study on Triazole Derivatives : A series of mercapto-substituted triazoles were synthesized and screened against cancer cell lines. The results indicated significant cytotoxicity, which could be attributed to their ability to interfere with cellular metabolism and induce cell death .
- Antimicrobial Screening : In another study, a range of triazole derivatives were tested against common bacterial strains. The results demonstrated varying degrees of antibacterial activity, suggesting that modifications in the structure could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
